molecular formula C12H17NO4 B1259712 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid CAS No. 120550-41-6

6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid

Cat. No.: B1259712
CAS No.: 120550-41-6
M. Wt: 239.27 g/mol
InChI Key: FLGAHUVWKPWJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

120550-41-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid

InChI

InChI=1S/C12H17NO4/c14-8-10-5-6-11(9-15)13(10)7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7,9H2,(H,16,17)

InChI Key

FLGAHUVWKPWJPY-UHFFFAOYSA-N

SMILES

C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid can be synthesized through the Maillard reaction, which involves the reaction of ε-aminocaproic acid with glucose . This reaction typically occurs under mild heating conditions, facilitating the formation of the pyrrole ring structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Maillard reaction is a common process in food chemistry and can be adapted for large-scale synthesis. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the functional groups on the pyrrole ring and the carboxylic acid side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a model compound to study the Maillard reaction and its implications in food chemistry.
  • Investigated for its potential as a building block in organic synthesis.

Biology:

  • Studied for its role in protein glycation and its effects on protein structure and function.
  • Used in research on advanced glycation end products (AGEs) and their impact on cellular processes.

Medicine:

  • Explored for its potential therapeutic applications in treating diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
  • Investigated for its role in modulating immune responses and inflammation.

Industry:

  • Utilized in the development of food additives and flavor enhancers.
  • Studied for its potential use in the production of biodegradable polymers and materials.

Comparison with Similar Compounds

  • Nε-carboxymethyl-lysine (CML)
  • Pyrraline
  • Hydroimidazolones
  • Argpyrimidine
  • Glyoxal
  • 3-deoxyglucosone
  • 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD)
  • 1,3-bis-(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium (MOLD)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid
Reactant of Route 2
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid

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